Bladder-Selective pA2 Antagonism: Vamicamide vs. Oxybutynin and Atropine
In isolated tissue preparations using carbachol as the agonist, vamicamide exhibited a pA2 value of 6.82 for the urinary bladder, which was 0.88 units higher than its pA2 value for atria (5.94), indicating preferential bladder antagonism. In contrast, oxybutynin and atropine demonstrated nearly identical pA2 values across all tissues tested, lacking this tissue selectivity [1]. The absolute difference of 0.88 pA2 units corresponds to approximately a 7.6-fold greater potency at bladder versus atrial muscarinic receptors.
| Evidence Dimension | pA2 value (negative logarithm of antagonist concentration producing 2-fold rightward shift in agonist curve) |
|---|---|
| Target Compound Data | Vamicamide: Bladder pA2 = 6.82, Atria pA2 = 5.94 |
| Comparator Or Baseline | Oxybutynin: pA2 values nearly identical across bladder, atria, vas deferens, and stomach; Atropine: pA2 values nearly identical across all tissues |
| Quantified Difference | Vamicamide: ΔpA2 (Bladder − Atria) = +0.88 (~7.6× selectivity). Oxybutynin and atropine: ΔpA2 ≈ 0 (no tissue selectivity). |
| Conditions | Isolated tissue preparations from guinea pigs; carbachol as cholinergic agonist; Schild analysis for competitive antagonism. |
Why This Matters
The pA2 differential of 0.88 units represents experimentally quantifiable bladder selectivity not present in oxybutynin or atropine, making vamicamide a preferred tool for studies requiring preferential targeting of detrusor muscarinic receptors over cardiac receptors.
- [1] Oyasu H, Yamamoto T, Sato N, Sawada T, Ozaki R, Mukai T, Ozaki T, Nishii M, Sato H, Fujiwara T. Urinary bladder-selective action of the new antimuscarinic compound vamicamide. Arzneimittelforschung. 1994 Nov;44(11):1242-9. PMID: 7848339. View Source
